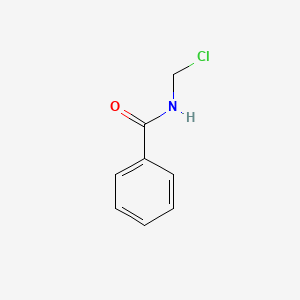![molecular formula C25H24BrN3OS B13822118 (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a brominated indole moiety, a cycloheptyl ring, and a thiazolidinone core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromoindole.
Formation of Thiazolidinone Core: The 5-bromoindole is then reacted with cycloheptanone and thiourea under acidic conditions to form the thiazolidinone core.
Condensation Reaction: The final step involves the condensation of the thiazolidinone intermediate with benzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
The compound (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
科学研究应用
The compound (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- (2Z,5Z)-5-[(5-chloro-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-(phenylimino)-1,3-thiazolidin-4-one
- (2Z,5Z)-5-[(5-fluoro-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-5-[(5-bromo-
属性
分子式 |
C25H24BrN3OS |
|---|---|
分子量 |
494.4 g/mol |
IUPAC 名称 |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-3-cycloheptyl-2-phenylimino-1,3-thiazol-4-ol |
InChI |
InChI=1S/C25H24BrN3OS/c26-18-12-13-22-21(15-18)17(16-27-22)14-23-24(30)29(20-10-6-1-2-7-11-20)25(31-23)28-19-8-4-3-5-9-19/h3-5,8-9,12-16,20,30H,1-2,6-7,10-11H2/b17-14+,28-25? |
InChI 键 |
RLJDCGPAECQSNZ-IODDBYPESA-N |
手性 SMILES |
C1CCCC(CC1)N2C(=C(SC2=NC3=CC=CC=C3)/C=C/4\C=NC5=C4C=C(C=C5)Br)O |
规范 SMILES |
C1CCCC(CC1)N2C(=C(SC2=NC3=CC=CC=C3)C=C4C=NC5=C4C=C(C=C5)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


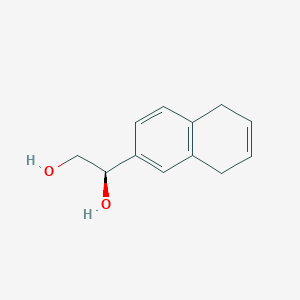
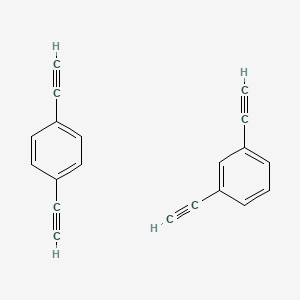
![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)
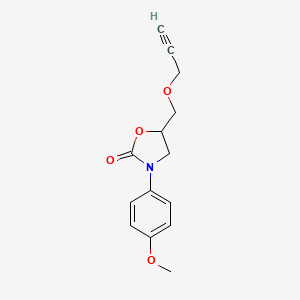
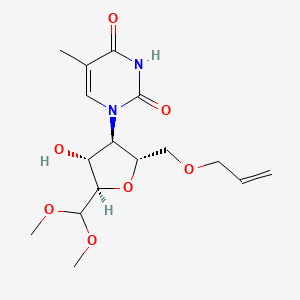
![1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone](/img/structure/B13822068.png)
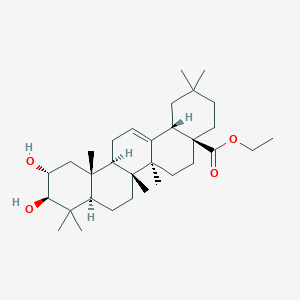
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)

![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
